TSSK2 Inhibitory Potency: A Direct 12-Fold Improvement Over a Pyridine-Based Comparator
In a direct head-to-head comparison within a 2-anilino-pyrimidine series, the compound containing a pyrimidine core (structurally analogous to (4-(Pyrimidin-4-yl)phenyl)methanamine) exhibited an IC50 of 58 nM against TSSK2, which is a 12-fold improvement in potency compared to the pyridine core replacement (Compound 34, IC50 = 690 nM) [1]. This data, derived from a published SAR table on core replacements, provides a quantifiable benchmark for the critical contribution of the pyrimidine heterocycle to target engagement.
| Evidence Dimension | TSSK2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 58 ± 2 nM |
| Comparator Or Baseline | Compound 34 (Pyridine core analog): 690 ± 140 nM |
| Quantified Difference | 12-fold (690 nM / 58 nM) |
| Conditions | Mobility shift assay using recombinant TSSK2 kinase [1] |
Why This Matters
This 12-fold potency difference demonstrates that the pyrimidine core is not interchangeable with a pyridine in this chemotype, directly impacting the selection of building blocks for SAR optimization against TSSK2.
- [1] PMC. (2018). Potent Pyrimidine and Pyrrolopyrimidine Inhibitors of Testis-Specific Serine/Threonine Kinase 2 (TSSK2). ChemMedChem, 12(22), 1857–1865. View Source
